molecular formula C6H8O2 B175943 (R)-4-Vinyldihydrofuran-2(3H)-one CAS No. 121959-61-3

(R)-4-Vinyldihydrofuran-2(3H)-one

Cat. No.: B175943
CAS No.: 121959-61-3
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-YFKPBYRVSA-N
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Description

®-4-Vinyldihydrofuran-2(3H)-one is an organic compound characterized by a furan ring with a vinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Vinyldihydrofuran-2(3H)-one typically involves the use of starting materials such as furan derivatives and vinyl-containing reagents. One common method includes the reaction of a furan derivative with a vinyl halide in the presence of a base, which facilitates the formation of the vinyl group on the furan ring. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of ®-4-Vinyldihydrofuran-2(3H)-one may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the vinylation of furan derivatives under milder conditions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

®-4-Vinyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group into an alkyl group, altering the compound’s properties.

    Substitution: The vinyl group can participate in substitution reactions, where other functional groups replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alkyl-substituted furans.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Vinyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving furan derivatives. It serves as a model substrate to understand the mechanisms of enzymatic transformations.

Medicine

In medicinal chemistry, ®-4-Vinyldihydrofuran-2(3H)-one is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Vinyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylfuran: Similar to ®-4-Vinyldihydrofuran-2(3H)-one but lacks the dihydrofuran ring.

    2-Vinylfuran: Another furan derivative with a vinyl group at a different position.

    4-Vinyl-2,3-dihydrofuran: A closely related compound with slight structural differences.

Uniqueness

®-4-Vinyldihydrofuran-2(3H)-one is unique due to its specific arrangement of the vinyl group and the dihydrofuran ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4R)-4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480685
Record name (R)-4-Vinyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121959-61-3
Record name (R)-4-Vinyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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